molecular formula C8H8N2O2S B1599059 2-Thioureidobenzoic acid CAS No. 33942-49-3

2-Thioureidobenzoic acid

Cat. No.: B1599059
CAS No.: 33942-49-3
M. Wt: 196.23 g/mol
InChI Key: GGSMMCFFEBSAKX-UHFFFAOYSA-N
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Description

2-Thioureidobenzoic acid is a thiourea derivative of interest in scientific research, particularly in the fields of agriculture and radiobiology. Studies have investigated its role as a radioprotective compound, with research indicating it can decrease gamma ray-induced chromosome aberrations in plant meristem cells . This compound has also been reported to exhibit cytokinin-like activity, influencing plant growth and metabolic processes . The molecular formula for this compound is C8H8N2O2S . It typically presents as a white to off-white powder . Researchers utilize this compound to study its effects on photosynthetic activity, nitrogen metabolism, and the protection of hereditary structures against radiation . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMMCFFEBSAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955522
Record name 2-{[Imino(sulfanyl)methyl]amino}benzoic acid
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Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33942-49-3
Record name 2-[(Aminothioxomethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33942-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(thiocarbamoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Imino(sulfanyl)methyl]amino}benzoic acid
Source EPA DSSTox
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Advanced Synthetic Methodologies for 2 Thioureidobenzoic Acid and Its Derivatives

Direct Coupling Reactions for 2-Thioureidobenzoic Acid Synthesis

The direct formation of the thioureido linkage by coupling an amine with a source of the thiocarbonyl group represents a straightforward approach to this compound. This method typically involves the reaction of 2-aminobenzoic acid with a thiourea (B124793) equivalent.

Optimization of Reaction Parameters and Yields

The efficiency of direct coupling reactions is highly dependent on the chosen reagents and reaction conditions. A common method involves the reaction of an amine with a source of the thiocarbonyl group, such as thiourea or a derivative thereof. The optimization of these reactions often involves a careful balance of temperature, reaction time, and stoichiometry to maximize the yield and purity of the desired product.

For instance, in the synthesis of related thiourea derivatives, the reaction conditions are meticulously controlled. While specific data for the direct synthesis of this compound is not extensively detailed in readily available literature, general principles of thiourea synthesis can be applied. The reaction of 2-aminobenzoic acid with a thiourea source would likely require heating to overcome the activation energy for the nucleophilic attack of the amino group. The removal of byproducts, such as ammonia (B1221849) when using thiourea, can drive the reaction towards completion.

ParameterTypical Range/ConditionExpected Outcome
Temperature Room Temperature to RefluxHigher temperatures generally increase reaction rate, but may also lead to side products.
Reactant Ratio Equimolar to slight excess of thiourea sourceA slight excess of the thiourea source can help to drive the reaction to completion.
Reaction Time Several hours to overnightSufficient time is required for the reaction to proceed to completion.

Catalytic and Solvent Effects on Reaction Efficiency

The use of catalysts and the choice of solvent can significantly influence the rate and outcome of direct coupling reactions. Thiourea itself can act as a bifunctional catalyst in certain reactions, facilitating both hydrogen bond donation and acting as a Brønsted base. nih.govacs.org This dual role can be particularly effective in reactions involving the condensation of an amine with a carbonyl or thiocarbonyl group. nih.govacs.org

In the synthesis of 2-substituted benzothiazoles, a related class of compounds, thiourea has been shown to catalyze the direct condensation of 2-aminothiophenols with aldehydes in an aqueous medium under ultrasound irradiation. nih.govacs.org This suggests that thiourea could potentially catalyze its own formation from 2-aminobenzoic acid, although this specific application requires further investigation. The proposed mechanism involves the activation of the electrophile through hydrogen bonding and the deprotonation of the nucleophile. nih.gov

Isothiocyanate Intermediate Strategies

A widely employed and versatile method for the synthesis of this compound and its derivatives involves the use of a 2-isothiocyanatobenzoic acid intermediate. This strategy breaks down the synthesis into two key steps: the formation of the isothiocyanate and its subsequent reaction with an amine.

Preparation of 2-Isothiocyanatobenzoic Acid Precursors

The key intermediate, 2-isothiocyanatobenzoic acid, can be prepared from 2-aminobenzoic acid. A common method for this transformation is the reaction of the amino acid with thiophosgene (B130339) (CSCl₂). This reaction is typically carried out in an acidic aqueous medium. For example, a related compound, 2-hydroxy-4-isothiocyanatobenzoic acid, was synthesized by treating 4-amino-2-hydroxybenzoic acid with thiophosgene in the presence of hydrochloric acid. acs.org A similar approach can be envisioned for the synthesis of 2-isothiocyanatobenzoic acid from 2-aminobenzoic acid. ekb.eg

Another approach involves the use of dithiocarbamates, which can generate the isothiocyanate intermediate in situ. uobaghdad.edu.iq This method avoids the direct handling of toxic thiophosgene.

Starting MaterialReagentSolventYieldReference
4-Amino-2-hydroxybenzoic acidThiophosgene, HClWater86% acs.org
2-Aminobenzoic acid derivativesDithiocarbamateEthanolGood to High uobaghdad.edu.iq

Nucleophilic Additions with Amines and Ammonia for Thioureido Linkage Formation

Once the 2-isothiocyanatobenzoic acid intermediate is formed, the thioureido linkage is readily established through nucleophilic addition of an amine or ammonia. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts efficiently with nucleophiles.

To synthesize this compound, the 2-isothiocyanatobenzoic acid intermediate is treated with ammonium (B1175870) hydroxide. In a reported synthesis of 2-hydroxy-4-thioureidobenzoic acid, the corresponding isothiocyanate was dissolved in aqueous ammonia and stirred, leading to the formation of the thiourea with a 73% yield. acs.org This demonstrates a straightforward and effective method for the final step of the synthesis.

The reaction of isothiocyanates with various amines allows for the synthesis of a wide range of N-substituted this compound derivatives. For example, reacting an isothiocyanate with an aminobenzoic acid in a suitable solvent like acetone (B3395972) under reflux conditions is a common strategy. nih.gov

Acyl Chloride Intermediate Approaches

An alternative and powerful strategy for the synthesis of N-acyl-2-thioureidobenzoic acid derivatives involves the use of an acyl chloride intermediate. This method is particularly useful for preparing derivatives where the thiourea nitrogen is acylated.

The general approach involves the conversion of a benzoic acid derivative to its corresponding acid chloride, typically using thionyl chloride (SOCl₂). researchgate.netnih.govtandfonline.com This highly reactive acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium thiocyanate (NH₄SCN), to form a benzoyl isothiocyanate intermediate in situ. researchgate.netnih.govtandfonline.com This intermediate is not usually isolated but is immediately reacted with an amine, such as an aminobenzoic acid, to yield the final N-benzoylthioureido derivative. researchgate.netnih.govtandfonline.com

This multi-step, one-pot procedure is efficient and provides access to a diverse range of compounds. For example, various substituted benzoyl chlorides have been reacted with ammonium thiocyanate and then with 4-aminobenzoic acid to produce a series of 4-[3-(benzoyl)thioureido]benzoic acid derivatives in good yields. researchgate.netnih.govtandfonline.comtandfonline.comtandfonline.com

The reaction is typically carried out in a dry aprotic solvent like acetone, and the mixture is refluxed to drive the reaction to completion. researchgate.netnih.govtandfonline.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). d-nb.info

Acyl Chloride PrecursorAmineSolventYieldReference
Substituted Benzoyl Chlorides4-Aminobenzoic acidAcetoneHigh researchgate.netnih.gov
Substituted Benzoyl ChloridesSulphanilamideAcetone75-82% d-nb.info
4-Acetamido-2-methoxybenzoyl chloride4-Aminobenzoic acidAcetone82% researchgate.net

This methodology offers a robust and adaptable route for the synthesis of a wide array of acylated this compound derivatives, which are of significant interest in various fields of chemical research.

Synthesis of Benzoyl Isothiocyanates

A crucial intermediate in the synthesis of many thioureidobenzoic acid derivatives is benzoyl isothiocyanate. This reactive species is typically prepared in situ and used immediately in the subsequent reaction step. A common and effective method involves the reaction of a benzoyl chloride derivative with a thiocyanate salt.

One established procedure is the reaction of benzoyl chloride with ammonium thiocyanate in a suitable solvent like acetone. nih.govnih.gov The mixture is heated under reflux, leading to the formation of benzoyl isothiocyanate and a precipitate of ammonium chloride, which can be removed by filtration. nih.gov The resulting filtrate containing the benzoyl isothiocyanate is then ready for the subsequent coupling reaction. nih.govnih.gov

An alternative method utilizes potassium thiocyanate (KSCN) as the thiocyanate source. chemicalbook.com In this variation, the reaction between benzoyl chloride and KSCN is conducted in a solvent system of dichloromethane (B109758) (CH2Cl2) and acetone, with polyethylene (B3416737) glycol (PEG-400) acting as a phase-transfer catalyst at room temperature. chemicalbook.com After a few hours of stirring, the mixture is filtered, and the solvent is evaporated to yield the benzoyl isothiocyanate intermediate. chemicalbook.com

These methods are versatile and can be applied to a range of substituted benzoyl chlorides, allowing for the generation of a library of corresponding benzoyl isothiocyanates. nih.gov

Table 1: Selected Methods for Benzoyl Isothiocyanate Synthesis

ReactantsCatalyst/ReagentsSolventConditionsSource
Benzoyl chloride, Ammonium thiocyanateNoneAcetoneReflux, 1-3 h nih.gov
Benzoyl chloride, Potassium thiocyanate (KSCN)PEG-400Dichloromethane/AcetoneRoom temperature, 2 h chemicalbook.com

Coupling Reactions with Aminobenzoic Acid Derivatives

The key step in forming the this compound scaffold is the coupling reaction between an isothiocyanate and an aminobenzoic acid derivative. The most direct approach involves the reaction of a pre-formed or, more commonly, an in-situ generated benzoyl isothiocyanate with an aminobenzoic acid.

In a typical procedure, the appropriate aminobenzoic acid, such as 2-aminobenzoic acid (anthranilic acid) or 4-aminobenzoic acid, is added to the freshly prepared solution of the benzoyl isothiocyanate derivative in a solvent like anhydrous acetone. nih.govnih.govekb.eg The reaction mixture is heated under reflux for several hours. nih.govnih.gov Upon cooling, the desired N-benzoyl-N'-(carboxyphenyl)thiourea product often precipitates and can be collected by filtration and purified by recrystallization. nih.gov This method has been successfully used to synthesize a variety of derivatives, including those where the aminobenzoic acid is an ethyl ester, such as ethyl 4-aminobenzoate. nih.govnih.gov

For instance, reacting cinnamoyl isothiocyanate with 2-aminobenzoic acid yields the corresponding ((acryloyl)thioureido)benzoic acid derivative. ekb.eg Similarly, various substituted benzoyl isothiocyanates have been coupled with 4-aminobenzoic acid and its ethyl ester to produce a range of compounds with high yields. nih.govnih.gov

An alternative strategy involves building the isothiocyanate functionality onto the aminobenzoic acid core first. For example, 4-amino-2-hydroxybenzoic acid can be converted to 2-hydroxy-4-isothiocyanatobenzoic acid by reacting it with thiophosgene in an aqueous acidic solution. nih.gov This isothiocyanate intermediate can then be reacted with other amines. nih.gov The interaction between 2-aminobenzoic acid and isothiocyanate reagents can also be a pathway to synthesize heterocyclic compounds like quinazolin-4(3H)-ones. researchgate.net

Table 2: Examples of Coupling Reactions for Thioureidobenzoic Acid Synthesis

Isothiocyanate SourceAmino-CompoundSolventConditionsProduct TypeSource
Benzoyl isothiocyanate4-Aminobenzoic acidAnhydrous AcetoneReflux, 2-3 h4-(3-Benzoylthioureido)benzoic acid nih.gov
Substituted Benzoyl isothiocyanatesEthyl 4-aminobenzoateAnhydrous AcetoneReflux, 2-3 hEthyl 4-(3-benzoylthioureido)benzoates nih.gov
Cinnamoyl isothiocyanate2-Aminobenzoic acidNot specifiedNot specified2-((3-Cinnamoyl)thioureido)benzoic acid ekb.eg
Thiophosgene (to form isothiocyanate in situ)4-Amino-2-hydroxybenzoic acidWater/HClRoom temperature2-Hydroxy-4-isothiocyanatobenzoic acid nih.gov

Scalable Synthetic Pathways and Green Chemistry Considerations

The development of scalable and environmentally benign synthetic routes is a primary goal in modern chemistry. For this compound and its derivatives, this involves optimizing reaction conditions to be cost-effective and adaptable to large-scale production while minimizing environmental impact. nih.govmit.edu

Scalable Synthesis: A key feature of a scalable synthesis is the use of readily available, inexpensive starting materials and reagents. nih.gov The one-pot synthesis of thioureidobenzoic acids, where the benzoyl isothiocyanate is generated in situ and immediately reacted with the aminobenzoic acid, is advantageous for scalability as it avoids the isolation and purification of a potentially unstable intermediate. nih.govnih.gov This reduces processing time, solvent usage, and potential for product loss. High-yielding reactions are crucial for scalability, and many reported syntheses of these derivatives achieve good to excellent yields. nih.govrsc.org

Green Chemistry Considerations: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org In the context of this compound synthesis, several aspects can be considered:

Solvent Choice: Many procedures utilize solvents like acetone, which is relatively benign. nih.gov However, exploring the use of greener solvents, such as water or bio-based solvents, could further improve the environmental profile of the synthesis. nih.govrsc.org

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a core green chemistry principle. acs.org The addition reaction between an isothiocyanate and an amine is inherently atom-economical, as all atoms from both reactants are incorporated into the thiourea product.

Reagent Selection: The use of toxic and hazardous reagents like thiophosgene should be avoided where possible. nih.gov The more common route using thiocyanate salts is preferable from a safety and environmental standpoint. nih.govnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Microwave irradiation has been successfully used for the synthesis of related heterocyclic structures from 2-aminobenzoic acid. researchgate.net

Sustainable Feedstocks: A forward-looking green approach involves using renewable starting materials. Benzoic acid derivatives can be sourced from lignin, a component of biomass, providing a sustainable pathway for producing fine chemicals and active pharmaceutical ingredients. rsc.org

Comparative Analysis of Synthetic Routes: Advantages, Limitations, and Versatility

Several synthetic routes to this compound and its derivatives exist, each with distinct advantages, limitations, and degrees of versatility. A comparative analysis is essential for selecting the most appropriate method for a specific application.

One-Pot vs. Stepwise Synthesis: The most common and efficient method is the one-pot synthesis where benzoyl chloride is converted to benzoyl isothiocyanate, which then reacts with an aminobenzoic acid in the same reaction vessel without isolation of the intermediate. nih.govnih.gov

Limitations: The one-pot method may be less suitable if the starting materials or the intermediate are sensitive to the reaction conditions required for both steps.

Choice of Reagents: The standard method employs a benzoyl chloride and a thiocyanate salt. nih.govnih.gov An alternative, as mentioned, uses thiophosgene to generate the isothiocyanate function directly on the aminobenzoic acid ring. nih.gov

Advantages: The thiocyanate salt method is safer, uses less toxic reagents, and is operationally simpler. nih.gov

Limitations: The thiophosgene route, while effective, involves a highly toxic and hazardous reagent, requiring stringent safety precautions and limiting its widespread use and scalability.

Versatility: The synthetic methodology demonstrates significant versatility. A wide array of substituents can be introduced on both the benzoyl chloride and the aminobenzoic acid components. nih.govcore.ac.uk This allows for the synthesis of a large number of structural analogues, which is critical for structure-activity relationship (SAR) studies in drug discovery. The reaction is generally tolerant of various functional groups on the aromatic rings. nih.gov

Comparative Summary:

Synthetic RouteAdvantagesLimitationsVersatilitySource
One-Pot: Benzoyl Chloride + Thiocyanate Salt + Aminobenzoic AcidHigh efficiency, simple procedure, good yields, avoids intermediate isolation, safer reagents.May not be suitable for all substrate combinations if sensitivities differ between the two reaction stages.High; tolerant of a wide range of substituents on both aromatic rings. nih.govnih.gov
Stepwise: Aminobenzoic Acid + ThiophosgeneAllows for the synthesis of isothiocyanatobenzoic acid intermediates that can be reacted with various nucleophiles.Uses highly toxic and hazardous thiophosgene; requires stringent safety protocols; less scalable.Moderate; useful for a different synthetic strategy but limited by the hazardous reagent. nih.gov

Chemical Reactivity and Derivatization of 2 Thioureidobenzoic Acid

Oxidation Reactions and Reaction Products

The thiourea (B124793) functional group within 2-thioureidobenzoic acid is readily oxidized, often leading to cyclized products. The specific product formed is highly dependent on the choice of oxidizing agent and the conditions of the reaction.

Oxidative cyclization is a common reaction for this compound and its derivatives, frequently employing oxidizing agents such as hydrogen peroxide (H₂O₂), bromine, or iodine. mdpi.comekb.eg This type of reaction typically results in the formation of benzothiazinone derivatives. For example, treating N-substituted 2-thioureidobenzoic acids with bromine in acetic acid or with hydrogen peroxide can produce 2-amino-4H-3,1-benzothiazin-4-one derivatives. mdpi.com In some cases, oxidation of the thiourea group with H₂O₂ can yield the corresponding urea (B33335) derivative. ekb.eg

Oxidizing AgentSubstrateProduct(s)
Hydrogen Peroxide (H₂O₂)2-((cinnamoylamino)thiocarbonyl)aminobenzoic acid derivativesUrea derivatives and other products depending on pH. ekb.eg
Bromine (Br₂) in Acetic AcidN-substituted 2-thioureidobenzoic acids2-Amino-4H-3,1-benzothiazin-4-one derivatives. mdpi.com
Iodine (I₂)ThioureaCationic disulfide. wikipedia.org

Reduction Reactions and Reaction Products

Information on the reduction of this compound is less prevalent in scientific literature compared to its other reactions. The thiourea group is generally stable against many reducing agents; however, its derivative, thiourea dioxide, is a potent reducing agent itself, used in textile processing and to reduce peroxides and ozonolysis products. wikipedia.orgguidechem.comvedantu.com Thiourea has been used as a catalyst for the reduction of α-keto substituted acrylate (B77674) compounds. rsc.org

Theoretically, strong reducing agents could reduce the carboxylic acid group. The selective reduction of one functional group over the other would necessitate a careful choice of reagents and reaction conditions.

Reagent/CatalystReaction TypeSubstrateProduct
Thiourea dioxideReductionPeroxides, Aldehydes, Ketones, EpoxidesDiols, Carbonyl compounds. wikipedia.orgguidechem.com
ThioureaCatalytic Reductionα-keto substituted acrylatesα-alkyl-β-ketoesters. rsc.org

Nucleophilic and Electrophilic Substitution Reactions

The chemical nature of this compound allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The thiocarbonyl carbon of the thiourea group is electrophilic and can be attacked by nucleophiles. evitachem.com This can lead to addition-elimination pathways, a common mechanism for carboxylic acid derivatives. unizin.org

Electrophilic Substitution: The benzene (B151609) ring of the molecule is subject to electrophilic substitution. The positioning of incoming electrophiles is directed by the existing substituents: the carboxylic acid group (-COOH) is deactivating and directs incoming groups to the meta position, while the thioureido group (-NHCSNH₂) is activating and directs to the ortho and para positions. The ultimate substitution pattern depends on the interplay between these competing effects and the reaction conditions.

Intramolecular Cyclization Reactions for Heterocyclic System Formation

A key feature of this compound's reactivity is its capacity to undergo intramolecular cyclization, a process that forms the basis for synthesizing various important heterocyclic compounds. mdpi.comresearchgate.net

While direct cyclization of this compound to these specific heterocycles is not the most direct route, its derivatives are valuable precursors. For example, cinnamoyl thiourea derivatives of 2-aminobenzoic acid can be cyclized to form azines (like quinoxalines) and thiazin derivatives. ekb.egscinito.ai Further reactions of these derivatives can lead to the formation of thiazoles and thiadiazepines. ekb.eg The synthesis of azoles, azines, and azepines often involves multi-step sequences starting from various precursors. shd.org.rsnepjol.infoijraset.commdpi.comsemanticscholar.orgslideshare.netrsc.orgsci-hub.se

The synthesis of 4H-3,1-benzothiazin-4-ones is a characteristic and efficient reaction of this compound and its esters. mdpi.comresearchgate.netresearchgate.netresearchgate.net This intramolecular cyclization typically occurs via the nucleophilic attack of the thiourea's sulfur atom on the carboxylic acid's carbonyl carbon, followed by dehydration. This reaction can be promoted by heat or by using dehydrating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride. mdpi.com These methods provide a direct pathway to a class of compounds noted for their biological activities. mdpi.comresearchgate.netresearchgate.netnih.gov

Starting MaterialReagents/ConditionsProductReference
2-Thioureidobenzoic acidsAcetic Anhydride / Trifluoroacetic Anhydride2-Acylamino-4H-3,1-benzothiazin-4-ones mdpi.com
Methyl 2-thioureidobenzoatesMethanolic Hydrochloric Acid (catalyst)2-Amino-4H-3,1-benzothiazin-4-one derivatives mdpi.comuitm.edu.mymdpi.com
2-Thioureidobenzoic acidsVaries2-Amino-4H-3,1-benzothiazin-4-one derivatives researchgate.netresearchgate.netresearchgate.netresearchgate.net

Alkylation and Acylation Strategies for Functional Group Modifications

The functional groups of this compound are amenable to modification through alkylation and acylation.

Alkylation: The sulfur atom of the thiourea moiety is nucleophilic and readily undergoes S-alkylation with reagents like alkyl halides or alcohols in the presence of acid. wikipedia.orgjst.go.jpresearchgate.net This reaction produces S-alkylisothiouronium salts, which are useful synthetic intermediates. wikipedia.orgjst.go.jpresearchgate.net While N-alkylation is also possible, S-alkylation is typically favored. oup.com

Acylation: Acylation can target either the nitrogen atoms of the thiourea group or the carboxylic acid. Using acyl chlorides or anhydrides can lead to the formation of N-acylthioureas. nih.gov The carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride, which can then be used to synthesize other derivatives. nih.govjcsp.org.pk

Reaction TypeReagentFunctional Group ModifiedProduct
S-AlkylationAlkyl Halide (R-X)Thiourea (Sulfur)S-Alkylisothiouronium salt. wikipedia.orgacs.org
S-AlkylationAlcohol (R-OH) / AcidThiourea (Sulfur)S-Alkylisothiouronium salt. jst.go.jpresearchgate.net
AcylationAcyl Halide (RCOCl)Thiourea (Nitrogen)N-Acylthiourea derivative. nih.gov
AcylationThionyl ChlorideCarboxylic AcidAcyl Chloride derivative. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2 Thioureidobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the exact connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 2-thioureidobenzoic acid is expected to show distinct signals corresponding to the protons of the aromatic ring, the thiourea (B124793) group, and the carboxylic acid. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm).

The protons on the benzene (B151609) ring (Ar-H) typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific substitution pattern—an electron-withdrawing carboxylic acid group and a thioureido group at the ortho position—leads to a complex splitting pattern. The proton ortho to the carboxylic acid group is expected to be the most deshielded.

The labile protons of the thiourea (-NH-C(S)-NH₂) and carboxylic acid (-COOH) groups are also characteristic. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, and its signal can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). The thiourea N-H protons would also present as broad singlets, with chemical shifts that can vary depending on solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of benzoic acid and its substituted derivatives.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH> 10.0Broad SingletExchangeable with D₂O.
-NH (thiourea)8.0 - 9.5Broad Singlet(s)Exchangeable with D₂O; position is solvent-dependent.
Ar-H7.0 - 8.5MultipletComplex pattern due to ortho-disubstitution.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are expected for the carbonyl carbon, the thiocarbonyl carbon, and the aromatic carbons.

The thiocarbonyl carbon (C=S) of the thiourea group is characteristically found far downfield, typically in the range of 180-190 ppm. The carbonyl carbon (C=O) of the carboxylic acid group also appears in the downfield region, generally between 165-175 ppm. docbrown.info The aromatic carbons resonate in the 110-140 ppm range. The carbon atom to which the carboxylic group is attached (C1) and the one bonded to the thioureido group (C2) would have distinct chemical shifts from the other aromatic carbons due to the electronic effects of the substituents. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of benzoic acid and related thiourea derivatives.

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
C=S (Thiocarbonyl)180 - 190Characteristic peak for thioureas.
C=O (Carbonyl)165 - 175Typical for aromatic carboxylic acids. docbrown.info
Ar-C (Substituted)130 - 145Carbons directly attached to -COOH and -NHCSNH₂ groups.
Ar-C (Unsubstituted)115 - 135Aromatic C-H carbons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features.

The O-H stretch of the carboxylic acid group is expected to be a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The N-H stretching vibrations of the thiourea group typically appear as one or two sharp to medium bands in the 3100-3400 cm⁻¹ range. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1680-1710 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is weaker and appears in the fingerprint region, typically between 700-850 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
ThioureaN-H Stretch3100 - 3400Medium, Sharp
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
ThioureaC=S Stretch700 - 850Medium to Weak

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and providing structural clues from its fragmentation pattern. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.uk

For this compound (C₈H₈N₂O₂S), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (196.23 g/mol ). The fragmentation of 2-substituted benzoic acids is often influenced by the "ortho effect," where the two adjacent functional groups interact during fragmentation. nist.gov This can lead to characteristic losses of small, stable neutral molecules. Common fragmentation pathways would likely include the loss of water (H₂O, M-18) via interaction of the carboxylic acid and thiourea protons, or the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Further fragmentation could involve the thiourea moiety, leading to ions corresponding to the loss of isothiocyanic acid (HNCS) or other related fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentityNotes
196[M]⁺Molecular Ion
179[M - OH]⁺Loss of hydroxyl radical from carboxylic acid.
178[M - H₂O]⁺Loss of water, characteristic of the ortho effect. nist.gov
151[M - COOH]⁺Loss of the carboxyl group.
137[M - HNCS]⁺Loss of isothiocyanic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic systems and groups with double bonds. upi.edu

The structure of this compound contains several chromophores: the benzene ring, the carbonyl group (C=O), and the thiocarbonyl group (C=S). The spectrum is expected to be dominated by π → π* transitions associated with the conjugated aromatic system, which typically result in strong absorptions. For benzoic acid itself, characteristic absorption bands appear around 230 nm and 274 nm. rsc.org The presence of the thioureido substituent would likely cause a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system. Weaker n → π* transitions, associated with the non-bonding electrons on the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, would be expected at longer wavelengths. upi.edu The position and intensity of these absorption maxima can be influenced by the solvent polarity and pH, which alters the ionization state of the carboxylic acid. rsc.orgresearchgate.net

Table 5: Expected UV-Vis Absorption Bands for this compound

Transition TypeChromophoreExpected λₘₐₓ (nm)Notes
π → πAromatic System / C=O230 - 290High intensity (high molar absorptivity). Position influenced by conjugation with substituents. rsc.orglibretexts.org
n → πC=O (Carbonyl)> 300Low intensity.
n → π*C=S (Thiocarbonyl)> 320Low intensity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions. eurjchem.com

A crystal structure analysis of this compound would provide critical information. Of particular interest would be the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur or nitrogen atom of the adjacent thiourea group, a common feature in ortho-substituted structures. This interaction would influence the planarity and conformation of the molecule.

Furthermore, the analysis would reveal the intermolecular forces that govern the crystal packing. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, C=S) suggests that an extensive network of intermolecular hydrogen bonds would be the dominant cohesive force in the crystal lattice, likely forming dimers or extended chain-like structures. eurjchem.comnih.gov This detailed structural information is invaluable for understanding the compound's physical properties and its potential for forming co-crystals or interacting with biological macromolecules.

Table 6: Information Obtainable from X-ray Crystallography of this compound

ParameterSignificance
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry of the crystal. mdpi.com
Bond Lengths & AnglesProvides precise geometric data for all covalent bonds.
Torsional AnglesDefines the conformation of the molecule and the orientation of the substituent groups.
Hydrogen BondingIdentifies both intramolecular and intermolecular hydrogen bonds, key to crystal packing.
Crystal PackingShows how individual molecules are arranged in the three-dimensional lattice.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of this compound is dictated by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. While a specific crystal structure for this compound is not detailed in the available literature, its packing motifs can be inferred from analyses of analogous compounds such as benzoic acid, thiosalicylic acid, and various thiourea derivatives.

The most significant and predictable interaction involves the carboxylic acid functional group. Carboxylic acids frequently form robust centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.gov This interaction is a primary driver in the crystal packing of benzoic acid and is expected to be a dominant feature in the structure of this compound. nih.govnih.gov

The interplay between these various hydrogen bonds dictates the three-dimensional architecture. Computational studies and analysis of related crystal structures suggest that the formation of the strong carboxylic acid dimer is often the primary organizational motif, with the thiourea-based interactions serving to link these dimers into sheets or more complex networks.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Strong Hydrogen Bond Carboxyl O-HCarbonyl OForms primary centrosymmetric R²₂(8) dimers. nih.govnih.gov
Hydrogen Bond Thiourea N-HCarbonyl OLinks carboxylic acid dimers into extended networks.
Hydrogen Bond Thiourea N-HThiocarbonyl SProvides secondary linking of molecules.
Weak Hydrogen Bond Aromatic C-HCarbonyl O / Thiocarbonyl SContributes to overall lattice stability.

Characterization of Tautomeric Forms and Intramolecular Proton Shifts

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key characteristic of this compound. wikipedia.orgdoubtnut.com The molecule can exist in several tautomeric forms due to the presence of both the thiourea and carboxylic acid groups.

The primary tautomerism involves the thiourea group, which can exist in either a thione form or a thiol (iso-thiourea) form. This is analogous to the well-known keto-enol tautomerism. libretexts.org

Thione Form: This is the commonly depicted structure, featuring a carbon-sulfur double bond (C=S).

Thiol Form: This tautomer results from the migration of a proton from one of the nitrogen atoms to the sulfur atom, creating a thiol group (S-H) and a carbon-nitrogen double bond (C=N).

Furthermore, the ortho positioning of the carboxylic acid and thioureido groups creates the potential for intramolecular proton transfer. This process is facilitated by the formation of a stable six-membered ring via an intramolecular hydrogen bond between the carboxylic proton and the thiourea sulfur or nitrogen atom. nih.gov This can lead to the formation of a zwitterionic tautomer.

This phenomenon is conceptually similar to the excited-state intramolecular proton transfer (ESIPT) observed in molecules like salicylic (B10762653) acid, where excitation with light dramatically increases the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, facilitating proton transfer. iitk.ac.insemanticscholar.org In the ground state of this compound, a dynamic equilibrium may exist between the standard form and a zwitterionic form where the proton has transferred from the carboxylic acid to the thiourea moiety. The transfer can occur either to the sulfur atom or a nitrogen atom, creating different zwitterionic species. Such intramolecular proton transfers are often mediated by a "proton shuttle" mechanism, potentially involving solvent molecules in solution. masterorganicchemistry.com

The relative stability and population of these different tautomers depend on various factors, including the solvent, temperature, and pH. wikipedia.org Spectroscopic techniques like NMR and IR, combined with computational studies, are essential for characterizing the specific tautomeric forms present under different conditions.

Table 2: Principal Tautomeric Forms of this compound

Tautomer NameKey Structural FeaturesNotes
Thione Form Contains C=S and COOH groups.Generally considered the most stable ground-state form.
Thiol (Isothiourea) Form Contains C=N and SH groups, along with the COOH group.Results from proton migration within the thiourea moiety.
Zwitterionic Form Contains COO⁻ and a protonated thiourea group (e.g., -NH-C(SH⁺)-NH₂).Results from intramolecular proton transfer from the carboxyl to the thiourea group.

Coordination Chemistry of 2 Thioureidobenzoic Acid

Ligand Binding Properties of the Thiourea (B124793) Moiety

The coordination capabilities of 2-Thioureidobenzoic acid are largely dictated by the electronic and structural characteristics of its thiourea group [-NH-C(S)-NH-]. Thiourea derivatives are recognized as exceptionally versatile ligands in coordination chemistry, a trait attributed to their simultaneous σ-donating and π-acidic properties. mdpi.com The presence of multiple donor sites—specifically the soft sulfur atom and the hard nitrogen atoms—allows for a variety of binding interactions with a wide range of metal ions. researchgate.netrsc.org

In the case of this compound, which is an acylthiourea, the introduction of the carbonyl functional group from the benzoic acid moiety further enhances the ligand's binding ability. researchgate.net This class of ligands can coordinate to metal centers in several ways: as a neutral molecule, as a monoanion after deprotonation of one of the N-H protons, or as a dianion. researchgate.nettandfonline.com The most common coordination occurs through the soft thiocarbonyl sulfur atom, which shows a preference for soft metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. However, chelation involving the sulfur and one of the nitrogen atoms or the carbonyl oxygen atom is also frequently observed, leading to the formation of stable four- or six-membered ring systems. tandfonline.commdpi.com This flexibility allows them to function as monodentate, bidentate, or even polydentate bridging ligands, resulting in a diverse array of mononuclear and polynuclear metal complexes. researchgate.netuzh.ch

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. nih.govasianpubs.org The resulting complexes are often stable solids that can be characterized by a variety of analytical techniques to determine their structure and properties. nih.govasianpubs.orgksu.edu.tr

Metal Ion Coordination Through Nitrogen and Sulfur Donor Atoms

This compound and its analogues can coordinate with metal ions in multiple modes. While monodentate coordination through the sulfur atom is common, bidentate chelation is also prevalent. acs.orgmdpi.comnih.gov In many instances, the ligand acts as a mono- or di-anionic species.

For example, in complexes of the related ligand 2-methyl-6-(3-phenylthioureido)benzoic acid, coordination with metals such as Mn(II), Co(II), Ni(II), and Cu(II) occurs after the deprotonation of the carboxylic acid proton and one of the thiourea N-H protons. asianpubs.org This results in the ligand acting as a bidentate dianion, coordinating to the metal center through the carboxylate oxygen and the thiocarbonyl sulfur atom. asianpubs.org In other acylthiourea complexes, bidentate coordination can also occur via the sulfur and a nitrogen atom, forming a stable four-membered chelate ring. tandfonline.commdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other substituents on the ligand. acs.org

Spectroscopic Signatures of Complexation

Spectroscopic methods are essential for confirming the coordination of this compound to a metal center. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: Upon complexation, significant shifts in the vibrational frequencies of the ligand's functional groups are observed. A key indicator of coordination through the sulfur atom is the shift of the ν(C=S) band to a lower frequency (red-shift) and a simultaneous shift of the ν(C-N) band to a higher frequency (blue-shift). nih.govmdpi.comresearchgate.net This indicates a decrease in the double bond character of the C=S bond and an increase in the double bond character of the C-N bond, as electron density flows from the ligand to the metal. mdpi.com In the case of 2-methyl-6-(3-phenylthioureido)benzoic acid, the ν(C=O) band of the carboxylic acid also shifts upon deprotonation and coordination. asianpubs.org

The table below summarizes the characteristic thioamide IR bands for a ligand closely related to this compound and the shifts observed upon complexation. asianpubs.org

Interactive Table: IR Spectral Data of 2-Methyl-6-(3-phenylthioureido)benzoic acid (L) and its Metal Complexes (cm⁻¹) asianpubs.org

Compoundν(C=O)Thioamide IThioamide IIThioamide IIIThioamide IV
Ligand (L) 170215421415983786
[Mn(L)₂] 166115151466995772
[Co(L)₂] 168615201465998770
[Ni(L)₂] 169815181468997771
[Cu(L)₂] 168415161467996770

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide further evidence of complex formation. In the ¹H NMR spectrum, the signals corresponding to the N-H protons of the thiourea moiety often broaden or disappear upon deprotonation and coordination to a metal ion. mdpi.comrdd.edu.iq Similarly, the chemical shift of the carboxylic acid proton will disappear if it is involved in the coordination. rdd.edu.iq In the ¹³C NMR spectrum, the carbon signals of the thiocarbonyl (C=S) and carbonyl (C=O) groups are sensitive to the coordination event and typically exhibit shifts upon complexation.

Applications of this compound Metal Complexes

The ability of this compound to form stable complexes with a variety of metals has led to the exploration of these complexes in several applied fields, most notably in catalysis and analytical chemistry. mdpi.comresearchgate.net

Catalytic Roles in Chemical Transformations

Metal complexes derived from thiourea-based ligands are recognized for their potential as catalysts in various organic transformations. mdpi.com The metal center in these complexes can act as a Lewis acid, activating substrates, while the ligand framework can be modified to influence selectivity and efficiency. nih.gov While specific catalytic applications for complexes of this compound are not yet widely reported, related transition metal complexes have shown activity in reactions such as oxidation and epoxidation. scirp.org The combination of a metal center with the versatile N, S, and O donor atoms of the this compound ligand presents opportunities for developing new catalysts for a range of chemical reactions. researchgate.netmdpi.com

Metal Ion Extraction and Sensing Applications

The strong chelating ability of thiourea derivatives makes them excellent candidates for applications in environmental remediation and chemical sensing. acs.orgmdpi.comdergipark.org.tr A derivative, 2-(3-ethylthioureido)benzoic acid, has been successfully synthesized and utilized as a chelating agent in a cloud point extraction method for the preconcentration of trace metal ions from various samples. nih.gov This method allows for the effective separation and subsequent determination of ions like Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺ from complex matrices such as water, biological fluids, and food samples. nih.gov

The efficiency of this extraction process is dependent on several factors, including pH, ligand concentration, and temperature. nih.gov The high affinity of the sulfur and other donor atoms for heavy and transition metal ions is the key to this application. acs.org This property also makes these compounds promising for the development of chemosensors, where the binding of a specific metal ion can trigger a detectable signal, such as a change in color or fluorescence. mdpi.comrsc.org

Interactive Table: Cloud Point Extraction of Metal Ions using 2-(3-Ethylthioureido)benzoic acid nih.gov

Metal IonLinear Range (µg L⁻¹)Detection Limit (µg L⁻¹)
Fe³⁺ up to 5001.5
Co²⁺ up to 2000.23
Cu²⁺ up to 5000.71
Zn²⁺ up to 5000.35

Biological and Medicinal Applications of 2 Thioureidobenzoic Acid and Its Derivatives

Antimicrobial Activities

The thiourea (B124793) moiety is a critical pharmacophore known to be associated with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. When incorporated into a benzoic acid structure, these derivatives exhibit selective and potent antimicrobial effects, making them valuable candidates for the development of new therapeutic agents to tackle drug-resistant infections.

Derivatives of 2-Thioureidobenzoic acid have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often influenced by the nature and position of substituents on the aromatic rings.

In one study, a series of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid were synthesized and tested against several bacterial strains. The results showed that the compounds exhibited specific antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL. Notably, two compounds, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, displayed a broad spectrum of activity against Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, and Staphylococcus aureus. Almost all tested compounds in this series were highly active against S. aureus, with a MIC of 32 μg/mL, suggesting their potential use in addressing infections caused by methicillin-resistant S. aureus (MRSA). However, Listeria monocytogenes and Bacillus subtilis were resistant to all tested compounds in this particular study.

Another study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid also revealed specific antimicrobial action. The highest activity was observed against P. aeruginosa, with MICs ranging from 31.5 to 250 μg/mL. Most of the tested compounds showed activity against Gram-positive bacteria, with MIC values ranging from 62.5 to 1000 μg/mL.

Compound DerivativeBacterial StrainGram TypeMIC (μg/mL)Source
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidStaphylococcus aureusGram-Positive32 nih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaEscherichia coliGram-Negative32-1024 (Range) nih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaPseudomonas aeruginosaGram-Negative32-1024 (Range) nih.gov
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidPseudomonas aeruginosaGram-Negative31.5 - 250 nih.gov
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidGram-Positive StrainsGram-Positive62.5 - 1000 nih.gov

The antifungal potential of this compound derivatives has also been a subject of investigation. Fungal infections, particularly those caused by resistant strains, pose a significant health challenge, necessitating the development of novel antifungal agents.

Research into thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid demonstrated that four of the synthesized compounds exhibited antifungal activity against Candida albicans, with MIC values ranging from 32 to 256 μg/mL. Similarly, a study of thioureides derived from 2-(4-methylphenoxymethyl) benzoic acid showed high activity against planktonic fungal cells, with MIC values ranging from 15.6 to 62.5 μg/mL. These findings indicate that structural modifications to the this compound backbone can yield compounds with potent efficacy against pathogenic fungi.

Compound DerivativeFungal PathogenMIC (μg/mL)Source
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidCandida albicans32 - 256 nih.gov
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidPlanktonic fungal cells15.6 - 62.5 nih.gov

While the broader class of thiourea derivatives has been investigated for antiviral activity against various viruses, including plant viruses like the Tobacco Mosaic Virus (TMV) and human pathogens like Hepatitis B Virus (HBV) and HIV, specific research focusing on this compound derivatives is less extensive. nih.govbiorxiv.orgnih.gov Studies on other thiourea-containing compounds have shown they can act by inhibiting viral replication. biorxiv.org For instance, one study on a chiral thiourea derivative demonstrated it could inhibit the polymerization of the TMV capsid protein. nih.govnih.gov Another benzoic acid derivative, though not a thioureido compound, was found to inhibit the neuraminidase activity of the influenza A virus, which is crucial for virus release. These examples suggest that the this compound scaffold is a promising area for future antiviral drug discovery, though more targeted research is needed to elucidate the specific antiviral properties and mechanisms of its derivatives.

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The limitations of current therapies have driven the search for new, effective, and safer drugs. Thiourea derivatives, including those based on a benzoic acid structure, have emerged as promising candidates.

A study focused on the design and synthesis of thiourea-based derivatives for antileishmanial activity revealed significant in vitro potency. Specifically, the compound 4-(3-(Furan-2-carbonyl)thioureido)benzoic acid and others demonstrated significant activity against the promastigote forms of L. major, L. tropica, and L. donovani, with IC50 values in the low submicromolar range. One of the most active compounds showed high efficacy against the amastigote form of L. major. The mechanism of action for these compounds was suggested to be the inhibition of the folate pathway in the parasite, which involves enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).

Compound DerivativeLeishmania SpeciesFormIC50 (μM)Source
4g (unspecified thiourea derivative)L. majorPromastigoteLow submicromolar ekb.eg
20a (unspecified thiourea derivative)L. tropicaPromastigoteLow submicromolar ekb.eg
20b (unspecified thiourea derivative)L. donovaniPromastigoteLow submicromolar ekb.eg
4g (unspecified thiourea derivative)L. majorAmastigoteHighly active ekb.eg

Anticancer Activities

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Benzoic acid and thiourea scaffolds are present in many compounds that exhibit cytotoxic effects against cancer cells. Their combination in this compound derivatives has led to the development of molecules with potent antiproliferative properties.

A variety of this compound derivatives and structurally related compounds have been evaluated for their in vitro anticancer activity against numerous human cancer cell lines. These studies often reveal that the cytotoxic efficacy is dependent on the specific chemical structure of the derivative and the type of cancer cell being targeted.

For example, a series of novel thioureidobenzenesulfonamides were evaluated against several cancer cell lines. Many of the synthesized compounds showed good activity, with some exhibiting potency comparable to or higher than the reference drugs. The n-heptane thiourea derivative was particularly active against colorectal (Lovo) and breast cancer (MDA-MB231) cell lines.

In another study, new thiourea derivatives bearing a benzodioxole moiety were tested against human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. Many of these derivatives showed significant cytotoxic effects, in some cases greater than the standard drug doxorubicin.

Naturally occurring benzoic acid derivatives have also been shown to inhibit cancer cell growth by inhibiting histone deacetylases (HDACs), leading to apoptosis. This suggests a potential mechanism of action for some this compound derivatives.

Compound Derivative ClassCancer Cell LineCancer TypeIC50 Range (µg/mL or µM)Source
ThioureidobenzenesulfonamidesLovoColorectal39.83 - 148.33 µg/mL biorxiv.orgnih.gov
ThioureidobenzenesulfonamidesMDA-MB231Breast26.28 - 69.04 µg/mL biorxiv.orgnih.gov
N1,N3-disubstituted-thiosemicarbazone 7HCT116Colon1.11 µM
N1,N3-disubstituted-thiosemicarbazone 7HepG2Hepatocellular1.74 µM
N1,N3-disubstituted-thiosemicarbazone 7MCF-7Breast7.0 µM

Reversal of Cancer Cell Treatment Resistance

The development of multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. MDR is a phenomenon whereby cancer cells become resistant to a broad range of structurally and mechanistically unrelated anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels nih.gov. Consequently, a key strategy to combat MDR is the development of agents that can inhibit these transporters or otherwise re-sensitize resistant cells to treatment.

While research into the specific role of this compound derivatives in reversing cancer cell treatment resistance is an emerging field, studies on structurally related compounds highlight the potential of this chemical class. For instance, certain 2-aminobenzothiazole derivatives, which share a heterocyclic motif, have been shown to be substantially more effective against MDR tumor cell lines compared to their drug-sensitive parental lines. One such derivative demonstrated potent cytotoxicity against MDR colon adenocarcinoma cells with an IC50 value of 0.188 μM, suggesting that the development of chelators based on this scaffold could be a viable strategy to overcome MDR nih.gov. The exploration of benzoic acid derivatives in general for cancer therapy is also an active area of research, aiming to identify compounds that can alleviate cancer through various molecular pathways nih.gov. These findings suggest that the unique structural features of thiourea-containing benzoic acid derivatives may offer a promising avenue for developing novel agents capable of modulating or reversing treatment resistance in cancer cells, although direct evidence for this specific subclass is still developing.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. The process is mediated by a variety of signaling molecules, with prostaglandins (PGs) and leukotrienes (LTs) being key players derived from the arachidonic acid cascade. The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical to this pathway nih.govnih.gov. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes researchgate.netsciety.org. However, selective inhibition of COX can lead to an upregulation of the LOX pathway, potentially causing other side effects. Therefore, the development of dual COX/LOX inhibitors is considered a promising therapeutic strategy for safer and more effective anti-inflammatory agents nih.govmdpi.com.

Thiourea derivatives have demonstrated significant potential as anti-inflammatory agents. Studies on thiourea derivatives of naproxen, a well-known NSAID, have shown potent anti-inflammatory activity. In a carrageenan-induced paw edema model in rats, a model for acute inflammation, certain thiourea derivatives of naproxen exhibited a potent anti-inflammatory effect. For example, the derivatives of m-anisidine and N-methyl tryptophan methyl ester showed a high percentage of edema inhibition, recorded at 54.01% and 54.12%, respectively, four hours after the induction of inflammation nih.govnih.gov. Further investigation into the mechanism revealed that while these compounds were not potent COX-2 inhibitors, some derivatives showed significant inhibition of the 5-LOX enzyme. One of the most potent compounds, a derivative of m-anisidine, displayed an IC50 value of 0.30 μM against 5-LOX nih.govnih.gov. Similarly, other research on bis-thiourea derivatives confirmed their anti-inflammatory potential through in vitro lipoxygenase enzyme inhibition and in vivo edema tests dntb.gov.ua.

Table 1: Anti-inflammatory Activity of Selected Thiourea Derivatives
CompoundAssayResultSource
Naproxen-thiourea derivative of m-anisidineCarrageenan-induced paw edema (% inhibition at 4h)54.01% nih.govnih.gov
Naproxen-thiourea derivative of N-methyl tryptophan methyl esterCarrageenan-induced paw edema (% inhibition at 4h)54.12% nih.govnih.gov
Naproxen-thiourea derivative of m-anisidine5-LOX Inhibition (IC50)0.30 µM nih.govnih.gov
Various Naproxen-thiourea derivativesCOX-2 InhibitionDid not achieve 50% inhibition at concentrations <100 µM nih.govnih.gov

Antiglycation Activities for Therapeutic Intervention

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders. Therefore, inhibiting the formation of AGEs is a key therapeutic strategy for preventing or mitigating these conditions.

Thiourea derivatives have emerged as potent antiglycation agents. In vitro studies have demonstrated their ability to inhibit the formation of AGEs. One study investigating novel thiourea derivatives found that several compounds exhibited significant inhibitory activity against AGEs. The compound designated AH, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea, was identified as a particularly potent inhibitor with a percentage inhibition of 85 ± 0.7% and an IC50 value of 49.51 μM nih.govresearchgate.net. The antiglycation potential of these compounds is often compared to standard inhibitors like aminoguanidine and rutin academicjournals.orgnih.gov. The mechanism of action may involve trapping reactive dicarbonyl species, which are key intermediates in AGE formation. The strong performance of thiourea derivatives in these assays underscores their potential for development as therapeutic agents to combat glycation-related diseases researchgate.net.

Table 2: Antiglycation Activity of Selected Thiourea Derivatives
CompoundAssayIC50 Value (µM)Source
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)AGEs Formation Inhibition49.51 nih.govresearchgate.net
Rutin (Standard)AGEs Formation Inhibition294.46
Aminoguanidine (Standard)AGEs Formation Inhibition259 µg/mL academicjournals.org
Co(II) complex of isatin salicylhydrazidehydrazoneAGEs Formation Inhibition168.23 ± 2.37

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the aging process and the development of numerous diseases. Antioxidants mitigate oxidative stress by scavenging free radicals and reducing oxidizing agents.

Free Radical Scavenging Potentials (e.g., ABTS, DPPH Assays)

The free radical scavenging ability of a compound is a primary indicator of its antioxidant potential. This is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Several studies have highlighted the capacity of thiourea derivatives to act as effective free radical scavengers.

In a study of 2-thiophene carboxylic acid thiourea derivatives, all tested compounds showed antioxidant activity in both DPPH and ABTS assays farmaciajournal.com. Another study on carbamoyl-N,N'-disubstituted thioureas identified a particularly potent derivative, DM3A (3-(3-(dimethyl carbamoyl) thioureido) benzoic acid), which displayed an excellent DPPH radical scavenging activity with an IC50 value of 7.97 ± 0.23 µg/mL researchgate.net. This demonstrates that the thioureidobenzoic acid scaffold can be a foundation for potent antioxidant compounds.

Table 3: Free Radical Scavenging Activity of Selected Thiourea Derivatives
CompoundAssayResult (IC50)Source
3-(3-(dimethyl carbamoyl) thioureido) benzoic acid (DM3A)DPPH Radical Scavenging7.97 ± 0.23 µg/mL researchgate.net
Cu(II) complex of isatin salicylhydrazidehydrazoneDPPH Radical Scavenging29.63 ± 2.76 µM
Zn(II) complex of isatin salicylhydrazidehydrazoneDPPH Radical Scavenging31.13 ± 1.41 µM

Reducing Power Capacities (e.g., FRAP, CUPRAC Assays)

The reducing power of a compound is its ability to donate electrons, which is another important mechanism of antioxidant action. This capacity is often measured by assays like the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) researchgate.netnih.govresearchgate.netphcogj.comnih.gov. These assays measure the reduction of a metal-ligand complex (Fe³⁺-TPTZ or Cu²⁺-neocuproine) by the antioxidant, resulting in a color change that can be quantified spectrophotometrically.

Studies on thiourea derivatives have confirmed their significant reducing power. The same 2-thiophene carboxylic acid derivatives that showed free-radical scavenging ability also demonstrated ferric reducing power farmaciajournal.com. Furthermore, the potent antioxidant compound DM3A (3-(3-(dimethyl carbamoyl) thioureido) benzoic acid) also exhibited a strong total reducing power with an IC50 value of 8.19 ± 0.23 µg/mL, indicating its multifaceted antioxidant capabilities researchgate.net.

Table 4: Reducing Power of Selected Thiourea Derivatives
CompoundAssayResult (IC50)Source
3-(3-(dimethyl carbamoyl) thioureido) benzoic acid (DM3A)Total Reducing Power8.19 ± 0.23 µg/mL researchgate.net
3-(3-(dimethyl carbamoyl) thioureido) benzoic acid (DM3A)Total Antioxidant Capacity (TAC)8.19 ± 0.64 µg/mL researchgate.net

Exploration of Other Emerging Therapeutic and Biological Potentials

Beyond the applications discussed, this compound and its derivatives are being explored for a wide range of other therapeutic uses, largely due to the versatility of the thiourea pharmacophore.

Antimicrobial Activity: Several thioureide derivatives of benzoic acid have shown promising antimicrobial properties. In one study, thioureides of 2-(4-chlorophenoxymethyl)benzoic acid were tested against a panel of Gram-positive and Gram-negative bacteria, as well as Candida species. The compounds exhibited a broad spectrum of activity, with Minimal Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL. Notably, most of the tested compounds were highly active against Staphylococcus aureus (MIC = 32 μg/mL), suggesting potential use in treating infections caused by resistant strains like MRSA mdpi.comnih.gov. Similarly, derivatives of 2-(4-methylphenoxymethyl) benzoic acid also displayed significant antimicrobial and antifungal activity, with the highest efficacy observed against fungal cells (MICs from 15.6 to 62.5 μg/mL) and Pseudomonas aeruginosa (MICs from 31.5 to 250 μg/mL) amazonaws.comresearchgate.net.

Table 5: Antimicrobial Activity of Benzoic Acid Thioureides
Compound SeriesMicroorganismResult (MIC Range)Source
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidS. aureus32 µg/mL mdpi.comnih.gov
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidCandida albicans32-256 µg/mL mdpi.comnih.gov
Thioureides of 2-(4-methylphenoxymethyl)benzoic acidFungal cells15.6-62.5 µg/mL amazonaws.comresearchgate.net
Thioureides of 2-(4-methylphenoxymethyl)benzoic acidP. aeruginosa31.5-250 µg/mL amazonaws.comresearchgate.net

Enzyme Inhibition: The thiourea scaffold has been successfully incorporated into molecules designed to inhibit various clinically relevant enzymes.

Carbonic Anhydrase (CA) Inhibition: Thiourea derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in processes like pH regulation and are targets for drugs treating glaucoma and certain cancers. Studies have shown that sulfonamide-substituted amides and thioureas can be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms II, IX, and XII, with some compounds showing IC50 values in the sub-micromolar range nih.gov.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Certain unsymmetrical thiourea derivatives have been found to inhibit both AChE and BChE. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively nih.gov.

Urease Inhibition: Urease is an enzyme that plays a key role in infections caused by Helicobacter pylori. Bis-acyl-thiourea derivatives have been synthesized and shown to be strong urease inhibitors, with some compounds exhibiting IC50 values as low as 1.55 µM mdpi.com.

α-Glucosidase and α-Amylase Inhibition: As key enzymes in carbohydrate digestion, inhibitors of α-glucosidase and α-amylase are important in managing type 2 diabetes. Thiourea derivatives have been identified as potent dual inhibitors of these enzymes. For instance, the compound AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) showed an IC50 of 47.9 μM against α-glucosidase nih.govresearchgate.net, while DM3A (3-(3-(dimethyl carbamoyl) thioureido) benzoic acid) had an IC50 of 19.26 ± 0.23 µg/mL against α-amylase researchgate.net.

Mechanistic Investigations of 2 Thioureidobenzoic Acid S Biological Action

Identification of Key Molecular Targets and Signaling Pathway Modulation

The biological activity of thiourea (B124793) derivatives often stems from their ability to interact with various molecular targets, leading to the modulation of critical signaling pathways. For many thiourea-containing compounds, key targets include protein kinases and enzymes involved in cellular metabolism and proliferation. biointerfaceresearch.com For instance, certain derivatives have been shown to inhibit BRAF, a serine-threonine kinase in the RAS-RAF-MAPK signaling pathway, which is crucial for cell survival and differentiation. biointerfaceresearch.com

Derivatives of the closely related 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating metabolic pathways. nih.gov Dysregulation of SIRT5 is implicated in several cancers, making it a potential therapeutic target. nih.gov While direct evidence for 2-Thioureidobenzoic acid is not available, the benzoic acid scaffold suggests the possibility of similar interactions. The modulation of such pathways often involves the disruption of normal cellular processes, which can lead to effects like apoptosis (programmed cell death) through the intrinsic mitochondrial pathway, as observed with some thiourea compounds that target Bcl-2 family proteins. biointerfaceresearch.com

Molecular Interactions with Biological Macromolecules (Enzymes, Proteins, Nucleic Acids)

The functional groups of this compound—the thiourea group and the carboxylic acid group on a benzene (B151609) ring—are capable of various interactions with biological macromolecules.

Enzymes and Proteins: The thiourea scaffold contains a thionic group and two amino groups that can form non-covalent bonds with functional groups found in the active or allosteric sites of enzymes and other proteins. biointerfaceresearch.com Molecular docking studies on related thiourea derivatives show binding to key amino acid residues in enzyme active sites, such as HER-2, through hydrogen bonds. biointerfaceresearch.com For example, the carbothioamide group can form hydrogen bonds with residues like ALA751 and LEU796. biointerfaceresearch.com Similarly, derivatives of 2-hydroxybenzoic acid are known to form electrostatic interactions and hydrogen bonds with residues such as Arg105, Tyr102, and Val221 in the binding pocket of the SIRT5 enzyme. nih.gov The binding of acidic drugs to plasma proteins like serum albumin is a common phenomenon, influenced by the drug's lipophilicity and the presence of hydrogen bond donors and acceptors. nih.govmdpi.com

Nucleic Acids: Some thiourea derivatives have been shown to interact with DNA. biointerfaceresearch.com The mechanism can involve a mixed binding mode, where a planar aromatic group intercalates between DNA base pairs, while other parts of the molecule interact with the minor grooves. biointerfaceresearch.com These interactions are often stabilized by hydrophobic forces. biointerfaceresearch.com Copper complexes of other substituted benzoic acids have also demonstrated the ability to bind to DNA via intercalation, a process that can interfere with DNA replication and transcription, leading to cytotoxic effects. mdpi.com

Elucidation of Antifolate Mechanisms in Parasitic Pathogen Inhibition

Antifolates are a class of drugs that interfere with folate metabolism, a pathway essential for the survival of parasitic pathogens as it is crucial for DNA replication and protein synthesis. taylorandfrancis.comnih.gov These drugs typically target two key enzymes in the folate biosynthetic pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). taylorandfrancis.comnih.gov Inhibition of these enzymes leads to a depletion of tetrahydrofolate, which is necessary for the synthesis of thymidylate and purines, ultimately causing "thymineless death" in rapidly proliferating organisms like parasites. nih.govoncohemakey.com

While there is no direct evidence detailing an antifolate mechanism for this compound, some thiourea derivatives have shown anti-parasitic activity. mdpi.com The general mechanism of antifolates involves mimicking the natural substrates of DHPS or DHFR, thereby competitively inhibiting the enzymes. taylorandfrancis.com Given the structural components of this compound, it is plausible that it could interact with the active sites of these folate pathway enzymes, but specific studies are required to confirm this hypothesis.

Examination of Enzyme Active Site Acylation and Deacylation Processes

Acylation is a common mechanism in enzyme catalysis and inhibition, often involving the formation of a covalent bond between the inhibitor and a nucleophilic residue (like serine, cysteine, or threonine) in the enzyme's active site.

Thioesterase enzymes, for instance, function by hydrolyzing thioester bonds, a process that involves acylation and deacylation of an active site serine. nih.gov In the context of inhibition, an irreversible inhibitor might acylate the enzyme, rendering it permanently inactive. longdom.org The kinetic study of such processes can reveal whether the inhibition is reversible or irreversible. nih.gov

While enzymatic acylation of other molecules using benzoic acid esters as acyl donors has been documented, there is no specific literature available describing this compound itself acting as an acylating agent to inhibit enzymes. nih.gov The chemistry of the thiourea group can involve complex reactions, including acting as a sulfur nucleophile, but its role in direct enzyme acylation is not established for this specific compound. rsc.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in Molecular Recognition

Non-covalent interactions are fundamental to the biological activity of small molecules, governing how they recognize and bind to their molecular targets.

Hydrogen Bonding: The thiourea and carboxylic acid moieties of this compound are prime candidates for forming strong hydrogen bonds. The two amino groups of the thiourea can act as hydrogen bond donors, while the sulfur and the carbonyl oxygen of the benzoic acid can act as acceptors. biointerfaceresearch.com These interactions are crucial for binding to biological targets like enzymes and proteins. biointerfaceresearch.com In related thiourea derivatives, intramolecular hydrogen bonds are observed to play an essential role in determining molecular conformation. nih.gov The acidity of ortho-substituted benzoic acids, and the stability of their conjugate bases, can be significantly influenced by intramolecular hydrogen bonds. nih.govnih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov Although this compound itself is not halogenated, halogen atoms are common substituents in drug molecules to enhance binding affinity and specificity. ijres.org Studies on halogenated thiocarbonyl compounds show that the sulfur atom can act as a halogen bond acceptor, forming C–I···S interactions. researchgate.net If halogenated derivatives of this compound were to be synthesized, these interactions could play a significant role in their molecular recognition and biological activity.

Structure Activity Relationship Sar Studies of 2 Thioureidobenzoic Acid Derivatives

Influence of Thiourea (B124793) Moiety Modifications on Biological Efficacy

The thiourea group, characterized by its planar structure and ability to act as both a hydrogen bond donor and acceptor, is a critical determinant of the biological activity in 2-thioureidobenzoic acid derivatives. Modifications to this moiety, including N- and N,N'-substitutions, have been shown to profoundly impact the biological efficacy of these compounds.

Research into a series of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(substituted phenyl)-thioureas has provided valuable insights into the SAR of these analogs, particularly concerning their antimicrobial properties. The study revealed that the nature and position of substituents on the N'-phenyl ring play a pivotal role in modulating the antimicrobial spectrum and potency. For instance, compounds with a 2,6-dichlorophenyl or a 4-bromophenyl substituent at the N'-position demonstrated a broad spectrum of activity against various bacterial and fungal strains. bohrium.comnih.gov

Generally, the presence of electron-withdrawing groups on the N'-phenyl ring tends to enhance antimicrobial activity. This is exemplified by the potent activity of compounds bearing chloro and bromo substituents. Conversely, the introduction of electron-donating groups, such as a methyl group, can lead to a decrease in activity against certain strains. The position of the substituent is also crucial; for example, a 4-chloro substitution was found to be more effective against Staphylococcus aureus than a 2-chloro substitution. bohrium.comnih.gov

CompoundN'-SubstituentBiological Target/ActivityKey SAR FindingsReference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-chlorophenyl)-thiourea4-ChlorophenylAntimicrobial (S. aureus)High activity, demonstrating the positive influence of a para-halogen substituent. bohrium.comnih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2-chlorophenyl)-thiourea2-ChlorophenylAntimicrobial (S. aureus)Lower activity compared to the 4-chloro analog, highlighting the importance of substituent position. bohrium.comnih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea2,6-DichlorophenylAntimicrobial (Broad Spectrum)Broad-spectrum activity, suggesting that multiple electron-withdrawing groups can enhance efficacy. bohrium.comnih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea4-BromophenylAntimicrobial (Broad Spectrum)Broad-spectrum activity, similar to the 2,6-dichloro analog, indicating that strong electron-withdrawing character is beneficial. bohrium.comnih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-methylphenyl)-thiourea4-MethylphenylAntimicrobial (S. aureus)Reduced activity compared to halogenated analogs, suggesting that electron-donating groups are less favorable for this activity. bohrium.comnih.gov
2-(3-Ethylthioureido)benzoic acidEthylMetal ChelationDemonstrates the utility of N-alkyl substitution for applications such as metal ion extraction. nih.gov

The flexibility of the thiourea linker is also a key factor. The ability of the N-H protons to form hydrogen bonds with receptor sites is often crucial for binding and subsequent biological effect. The introduction of bulky substituents on the nitrogen atoms can influence the preferred conformation of the molecule, which may either enhance or diminish its interaction with a biological target.

Impact of Substitutions on the Benzoic Acid Moiety on Bioactivity and Selectivity

The benzoic acid portion of this compound is another key site for modification to tune the molecule's biological properties. The carboxylic acid group itself is often a critical pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with biological macromolecules.

In a study of 2-hydroxy-4-thioureidobenzoic acid derivatives as SIRT5 inhibitors, the 2-hydroxybenzoic acid moiety was identified as essential for maintaining inhibitory activity. rsc.org Molecular docking studies suggested that the carboxylate group forms electrostatic interactions and hydrogen bonds with key residues in the active site of the enzyme. The adjacent hydroxyl group also participates in hydrogen bonding, further anchoring the inhibitor. This highlights the importance of the substitution pattern on the benzoic acid ring for specific enzyme inhibition.

The electronic nature of substituents on the benzoic acid ring can significantly affect the pKa of the carboxylic acid, which in turn influences its ionization state at physiological pH and its ability to interact with target receptors. Electron-withdrawing groups generally increase the acidity of the carboxylic acid, while electron-donating groups decrease it.

CompoundBenzoic Acid Moiety SubstitutionBiological Target/ActivityKey SAR FindingsReference
2-Hydroxy-4-thioureidobenzoic acid derivative2-Hydroxy, 4-ThioureaSIRT5 InhibitionThe 2-hydroxy and carboxylic acid groups are essential for inhibitory activity, forming key interactions in the enzyme's active site. rsc.org
2-(4-Chlorophenoxymethyl)benzoic acid thioureides2-(4-Chlorophenoxymethyl)AntimicrobialThe bulky, lipophilic group at the 2-position contributes to the overall molecular properties that influence antimicrobial efficacy. bohrium.comnih.gov

Rational Design Strategies for Optimizing Potency, Selectivity, and Drug-like Properties

The development of potent and selective this compound derivatives often employs rational design strategies, which leverage an understanding of the target's structure and the SAR of existing compounds. Computational methods such as molecular docking and pharmacophore modeling are invaluable tools in this process.

For instance, in the development of SIRT5 inhibitors based on the 2-hydroxy-4-thioureidobenzoic acid scaffold, molecular docking was used to predict the binding mode of the lead compound. rsc.org This information guided the design of new analogs with modifications intended to enhance interactions with specific residues in the enzyme's active site. By identifying key hydrogen bond and electrostatic interactions, researchers can rationally introduce or modify functional groups to improve binding affinity and, consequently, potency.

Pharmacophore modeling can be used to distill the essential structural features required for biological activity from a set of active compounds. For this compound derivatives, a pharmacophore model might include a hydrogen bond donor feature for the thiourea N-H groups, a hydrogen bond acceptor for the thiocarbonyl sulfur, and a negatively ionizable feature for the carboxylic acid. Such models can then be used to screen virtual libraries for new compounds with diverse chemical scaffolds that fit the pharmacophore and are therefore likely to be active.

Another key aspect of rational design is the optimization of drug-like properties, such as solubility, permeability, and metabolic stability. The lipophilicity of this compound derivatives can be modulated by the introduction of polar or nonpolar substituents on either the thiourea or the benzoic acid moiety. For example, the addition of polar groups can improve aqueous solubility, which is often a desirable property for drug candidates.

Assessment of Bioisosteric Replacements and Their Consequences on SAR

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without drastically altering its core structure. For this compound derivatives, both the thiourea and the carboxylic acid moieties can be subjected to bioisosteric replacement.

The thiourea group can be replaced by a variety of other functionalities that can mimic its hydrogen bonding capabilities and steric profile. Common bioisosteres for thiourea include urea (B33335), guanidine, and squaramide. The replacement of the sulfur atom with an oxygen atom to give a 2-ureidobenzoic acid derivative can impact the compound's electronic properties, hydrogen bonding capacity, and lipophilicity, which in turn will affect its biological activity. Guanidine, being more basic than thiourea, would introduce a positive charge at physiological pH, which could lead to new interactions with the biological target but also affect properties like cell permeability.

The carboxylic acid group is frequently replaced with other acidic functional groups to improve metabolic stability or modulate acidity. The most common bioisostere for a carboxylic acid is a tetrazole ring. The tetrazole group has a similar pKa to a carboxylic acid and can also engage in ionic and hydrogen bonding interactions. Its increased lipophilicity compared to a carboxylic acid can influence pharmacokinetic properties. Other bioisosteres for carboxylic acids include sulfonamides and acylsulfonamides.

Original Functional GroupPotential BioisosterePotential Consequences on SAR
ThioureaUreaAltered hydrogen bonding capacity, lipophilicity, and metabolic stability. May lead to changes in potency and selectivity.
ThioureaGuanidineIntroduction of a positive charge at physiological pH, potentially leading to new ionic interactions but also affecting cell permeability.
ThioureaSquaramideMaintains hydrogen bonding capabilities with a different geometric and electronic profile, potentially altering binding affinity and selectivity.
Carboxylic AcidTetrazoleSimilar acidity and ability to form ionic/hydrogen bonds. Increased lipophilicity can affect pharmacokinetics.
Carboxylic AcidSulfonamideGenerally less acidic than a carboxylic acid, which would alter the ionization state and potential for ionic interactions. Can still act as a hydrogen bond acceptor.
Carboxylic AcidAcylsulfonamideAcidity is more comparable to a carboxylic acid than a simple sulfonamide. Offers a different steric and electronic profile.

Computational and in Silico Studies of 2 Thioureidobenzoic Acid

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies on thiourea (B124793) derivatives, a class to which 2-thioureidobenzoic acid belongs, have been instrumental in elucidating their binding modes with various protein targets. For instance, in studies of related 2-hydroxybenzoic acid derivatives as inhibitors of the sirtuin deacetylase SIRT5, docking simulations predicted that the carboxylate group of the ligand forms crucial bidentate salt bridges with arginine residues (Arg105) and hydrogen bonds with tyrosine residues (Tyr102) deep within the substrate-binding pocket. nih.gov The thiourea moiety, along with other functional groups, engages in additional hydrogen bonds and pi-pi stacking interactions with other key residues such as Val221, Phe223, and Tyr255, anchoring the ligand in a specific orientation. nih.gov

Similarly, docking analyses of thiourea compounds against bacterial enzyme targets like penicillin-binding protein 2a (PBP2a) and β-ketoacyl-ACP synthase (FabH) have revealed specific binding interactions. The sulfur atom of the thiourea group often acts as a hydrogen bond acceptor, for example, with residues like Asp296 in PBP2a, while the aromatic rings engage in hydrophobic interactions with residues such as Tyr272 and Lys273. fip.org These detailed interaction profiles are critical for understanding the structure-activity relationships (SAR) and for guiding the rational design of more potent and selective inhibitors. The specific interactions identified through docking can explain why certain structural modifications enhance or diminish the biological activity of the compound.

Beyond predicting the binding pose, molecular docking programs estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which quantifies the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity.

For thiourea derivatives targeting enzymes involved in bacterial cell wall biosynthesis, docking scores have been calculated to compare their binding affinities. For example, against PBP2a, a docking score of less than -5.75 kcal/mol was considered a high binding affinity. fip.org In another study targeting the NUDIX hydrolase type 5 (NUDT5) for breast cancer treatment, thiourea-based metal complexes showed binding affinities ranging from -6.5 to -8.6 kcal/mol. nih.gov A significant correlation has often been observed between these computationally estimated binding affinities and experimentally determined inhibitory activities (e.g., IC₅₀ or pIC₅₀ values), validating the predictive power of the docking models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, untested compounds.

For thiourea and other sulfur-containing derivatives, QSAR models have been successfully developed to predict their anticancer activities. nih.govnih.gov These models often employ multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov The descriptors found to be crucial predictors of activity include:

Physicochemical properties: Mass, van der Waals volume, and the octanol-water partition coefficient (logP), which relates to the compound's hydrophobicity. nih.gov

Electronic properties: Polarizability and electronegativity, which describe the distribution of electrons within the molecule. nih.gov

Topological descriptors: The frequency or presence of specific chemical bonds or fragments, such as C-N or N-N bonds. nih.gov

A typical QSAR model is represented by a linear equation where the biological activity (e.g., pIC₅₀) is a function of these descriptors. The statistical quality of these models is assessed by parameters like the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q² or R²cv), with values closer to 1.0 indicating a more robust and predictive model. nih.govnih.gov For instance, QSAR models for thiourea analogs as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors have shown high statistical significance with q² values of 0.536 and predictive R² (R²pred) values of 0.910. nih.gov Such models are invaluable for virtual screening and for prioritizing the synthesis of new derivatives with potentially enhanced bioactivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico tools play a crucial role in predicting these properties early in the discovery process, saving time and resources. These predictions are often based on established rules, such as Lipinski's rule of five, and calculations of various molecular descriptors.

For thiourea derivatives, ADME predictions are routinely performed using online servers and software like SwissADME and Molinspiration. nih.gov Key parameters evaluated include:

Molecular Weight (MW): Generally preferred to be below 500 g/mol .

LogP (lipophilicity): An indicator of a compound's ability to cross cell membranes, typically in the range of -0.4 to +5.6.

Topological Polar Surface Area (TPSA): A measure of the molecule's polar surface area, which correlates with passive molecular transport through membranes. Values below 140 Ų are generally considered favorable for good oral bioavailability. nih.gov

Hydrogen Bond Donors (nOHNH) and Acceptors (nON): Important for solubility and target binding.

Number of Rotatable Bonds (nrotb): Relates to conformational flexibility.

Studies on various thiourea derivatives have shown that they often possess drug-like properties, adhering to Lipinski's rules. nih.gov For example, analyses might predict high gastrointestinal absorption and good bioavailability based on calculated TPSA and LogP values. nih.gov These in silico ADME profiles help researchers to identify and filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics.

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique provides deeper insights into the stability of the binding pose, the conformational changes in the protein and ligand, and the role of solvent molecules.

MD simulations have been applied to study the stability of thiourea derivatives bound to their protein targets, such as NUDT5. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and the complex is stable. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. DFT can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies (IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

For thiourea and benzoic acid derivatives, DFT calculations have been used to understand their chemical reactivity and spectral behavior. mdpi.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which show the charge distribution on the molecule's surface. These maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other molecules and biological targets. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra, which can be compared with experimental data to validate the computational model. researchgate.net These quantum mechanical insights into the electronic structure are fundamental to understanding the molecule's intrinsic properties and potential for biological activity.

Compound Names

Supramolecular Chemistry and Advanced Materials Applications of 2 Thioureidobenzoic Acid

Design and Analysis of Host-Guest Interactions

The design of host-guest systems relies on the principles of molecular recognition, where a host molecule selectively binds to a guest molecule through non-covalent interactions. 2-Thioureidobenzoic acid is well-suited for this purpose due to its ability to engage in multiple types of interactions. The thiourea (B124793) group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group provides another site for hydrogen bonding. Furthermore, the aromatic ring can participate in π-π stacking interactions.

These interactions enable this compound to form stable complexes with a variety of guest molecules. For instance, the carboxylic acid moiety can form strong hydrogen bonds with complementary functional groups such as amides or other carboxylic acids. The thiourea group, with its sulfur and nitrogen atoms, can coordinate with metal ions or form hydrogen bonds with anions. rsc.org This versatility allows for the design of hosts that can selectively encapsulate guests based on their size, shape, and chemical functionality. The study of these interactions is crucial for the development of applications such as drug delivery systems, where a host molecule can encapsulate a drug molecule and release it under specific conditions. rsc.org

Table 1: Potential Host-Guest Interactions of this compound

Functional Group Potential Guest Molecules Primary Interaction Type
Carboxylic Acid Amides, Amines, Carboxylic Acids Hydrogen Bonding
Thiourea Metal Ions, Anions (e.g., F⁻, AcO⁻) Coordination, Hydrogen Bonding
Aromatic Ring Aromatic compounds π-π Stacking

Role in Self-Assembly and Crystal Engineering of Functional Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties. This compound is an excellent candidate for crystal engineering due to its predictable hydrogen bonding patterns.

Table 2: Common Supramolecular Synthons in Thiourea and Benzoic Acid Derivatives

Synthon Description Resulting Structure
Carboxylic Acid Dimer Two carboxylic acid groups forming a hydrogen-bonded pair. Dimers, Chains
Thiourea N-H···S Hydrogen Bond Hydrogen bonding between the N-H of one thiourea and the S of another. Chains, Sheets
π-π Stacking Stacking of aromatic rings. Columns, Layers

Applications in Polymer and Biopolymer Modification (e.g., Chitosan)

The modification of polymers and biopolymers with functional molecules like this compound can impart new and improved properties to the base material. Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, is a prime candidate for such modifications. nih.gov The primary amine groups on the chitosan backbone can be covalently modified through the carboxylic acid group of this compound, forming a stable amide linkage. mdpi.com

This functionalization can introduce new properties to chitosan, such as enhanced mucoadhesion and metal-ion chelation. The analogous compound, 2-mercaptobenzoic acid, has been shown to significantly improve the mucoadhesive properties of chitosan, making it a promising material for drug delivery applications. researchgate.netnih.gov The thiourea group in this compound-modified chitosan would be expected to exhibit strong binding affinity for heavy metal ions, suggesting its potential use in water purification and environmental remediation. nih.gov The ability to tailor the properties of biopolymers like chitosan opens up a wide range of applications in biomedicine and biotechnology. researchgate.net

Table 3: Potential Properties of this compound-Modified Chitosan

Property Originating Functional Group Potential Application
Enhanced Mucoadhesion Thiourea/Thiol-like interactions Oral drug delivery
Metal Ion Chelation Thiourea Water purification, Biosensors
pH-Responsive Swelling Carboxylic Acid Controlled release systems

Development of Novel Sensor Systems and Recognition Materials

The ability of this compound to selectively bind to specific ions and molecules makes it a promising component for the development of chemical sensors. The thiourea moiety is a well-established recognition unit for both anions and metal ions. rsc.org The hydrogen bonding capabilities of the thiourea group allow for the selective binding of anions such as fluoride (B91410) and acetate. nih.govrsc.org

Furthermore, the sulfur atom of the thiourea can coordinate with soft metal ions like mercury(II), lead(II), and cadmium(II). acs.orgresearchgate.net This binding event can be transduced into a measurable signal, such as a change in color or fluorescence, by incorporating a chromophore or fluorophore into the sensor molecule. The development of such sensors is of great importance for environmental monitoring and medical diagnostics. The combination of the thiourea recognition site with the benzoic acid scaffold provides a platform for the design of highly selective and sensitive chemosensors.

Table 4: Potential Sensing Applications of this compound-Based Sensors

Target Analyte Recognition Moiety Potential Sensing Mechanism
Anions (F⁻, AcO⁻) Thiourea Colorimetric, Fluorometric
Heavy Metal Ions (Hg²⁺, Pb²⁺) Thiourea Colorimetric, Fluorometric, Electrochemical
Biologically relevant molecules Carboxylic Acid/Thiourea Changes in spectroscopic properties

Advanced Analytical Methodologies for 2 Thioureidobenzoic Acid Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of 2-Thioureidobenzoic acid. Its versatility allows for the development of methods tailored to specific analytical challenges, such as determining purity in bulk samples or quantifying the compound in complex mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar compounds like this compound. ekb.eghelixchrom.com In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. thaiscience.infoupb.ro

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The elution of this compound is controlled by adjusting the composition of the mobile phase. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities. ekb.eg

Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance. thaiscience.info A Diode-Array Detector (DAD) offers the advantage of acquiring the full UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. upb.ro Method validation for purity and assay determination would typically be performed according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. ekb.egnih.gov

Table 1: Typical RP-HPLC Parameters for the Analysis of Benzoic Acid Derivatives.
ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AAqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 4.4)
Mobile Phase BMethanol or Acetonitrile
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at ~234 nm or DAD
Column TemperatureAmbient or controlled (e.g., 35 °C)

For the analysis of this compound in complex matrices, particularly those containing other ionic species, ion exclusion or ion exchange chromatography can offer superior selectivity. bio-rad.com Ion exchange chromatography separates molecules based on their net charge. bio-rad.com Since this compound possesses a carboxylic acid group, it will be negatively charged at a pH above its pKa.

Anion exchange chromatography, which utilizes a positively charged stationary phase, can be employed to retain the anionic form of this compound. bio-rad.com Elution is then achieved by increasing the ionic strength of the mobile phase or by changing its pH to neutralize the charge on the analyte or the stationary phase. This technique is particularly useful for separating the target compound from neutral or cationic impurities.

Cation exchange chromatography has been utilized for the separation of metal-thiourea complexes. nih.govresearchgate.net This approach could be adapted for specialized applications involving this compound and its interactions with metal ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com However, this compound, with its polar carboxylic acid and thiourea (B124793) functional groups, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. nih.govnih.gov

Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the carboxylic acid and the N-H protons of the thiourea moiety. unina.itsigmaaldrich.com

The resulting silylated derivative of this compound will be significantly more volatile and can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This allows for unequivocal identification and quantification.

Table 2: General GC-MS Parameters for the Analysis of Silylated Organic Acids.
ParameterTypical Condition
Derivatization ReagentBSTFA or MSTFA with TMCS as a catalyst
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow rate
Injector Temperature250 °C
Oven ProgramTemperature ramp (e.g., 70 °C to 280 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry (CV), are invaluable for investigating the redox properties of this compound. mdpi.com CV involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the analyte. mdpi.com

The thiourea moiety in this compound is expected to be the primary site of electrochemical activity. The oxidation of thiourea and its derivatives typically proceeds via a one-electron transfer to form a radical cation, which then dimerizes to form formamidine (B1211174) disulfide. electrochemsci.orgresearchgate.net This process is generally irreversible. researchgate.net

By studying the cyclic voltammograms of this compound at different scan rates and pH values, key kinetic and thermodynamic parameters of the electron transfer process can be determined. mdpi.com This information is crucial for understanding its behavior in redox-active environments and for the development of electrochemical sensors.

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the comprehensive characterization of this compound, especially in complex matrices. chemijournal.comspringernature.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. saspublishers.com An HPLC system separates the compound from the sample matrix, and the eluent is introduced into a mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), allow for the ionization of the intact molecule, providing accurate molecular weight information.

Tandem mass spectrometry (LC-MS/MS) takes this a step further by allowing for the fragmentation of the parent ion, which generates a characteristic fragmentation pattern that can be used for definitive structural elucidation and highly selective quantification. researchgate.net This is invaluable for identifying unknown impurities or metabolites of this compound.

In Situ Spectroscopic Methods (e.g., FTIR) for Reaction Monitoring and Interaction Studies

In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions and intermolecular interactions involving this compound. nih.gov By placing an IR probe directly into a reaction vessel, the progress of a synthesis or a degradation process can be followed by observing the changes in the characteristic vibrational bands of the functional groups of the molecule.

For this compound, key vibrational bands to monitor would include the C=O stretch of the carboxylic acid, the N-H and C=S stretches of the thiourea group, and the aromatic C-H and C=C vibrations. researchgate.netiosrjournals.org In situ FTIR can also be used to study the interactions of this compound with other molecules, such as its binding to metal surfaces or its formation of hydrogen bonds in different solvent systems. This provides valuable insights into its chemical behavior and mechanism of action in various applications. nih.gov

Q & A

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer : Employ design of experiments (DoE) frameworks:
  • Factorial designs : Vary temperature, catalyst loading, and solvent ratio to identify critical parameters.
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.